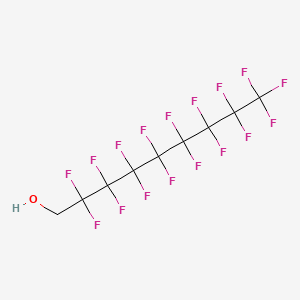

1H,1H-Perfluoro-1-nonanol

説明

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research

1H,1H-Perfluoro-1-nonanol is classified as a per- and polyfluoroalkyl substance (PFAS). PFAS are a large and complex group of synthetic chemicals that have been in commercial use since the 1940s for a wide array of industrial and consumer applications. These applications include non-stick cookware, water-repellent clothing, stain-resistant fabrics and carpets, some firefighting foams, and products that resist grease, water, and oil.

The defining characteristic of PFAS is the carbon-fluorine bond, one of the strongest in organic chemistry. This bond imparts exceptional stability to the molecules, making them resistant to heat, water, and oil. However, this stability also leads to their persistence in the environment, which has raised scientific and regulatory interest. This compound, also known as 8:1 fluorotelomer alcohol (8:1 FTOH), is a notable precursor to other PFAS compounds. alsglobal.com Research has shown that fluorotelomer alcohols can transform into persistent and bioaccumulative perfluorocarboxylic acids (PFCAs) through various biotransformation pathways. alsglobal.comresearchgate.net

Historical Perspective of Fluorinated Alcohol Research

The exploration of organofluorine chemistry dates back to the 19th century, with significant advancements occurring in the mid-20th century. The initial synthesis of fluorinated compounds was often challenging, but the unique properties they exhibited spurred further investigation. Fluorinated alcohols, a specific class within this field, have been recognized for their distinct solvent properties and have found utility in various research and industrial settings.

Partially fluorinated alcohols, such as this compound, have demonstrated considerable stability and are used as intermediates in the synthesis of a variety of fluorinated materials. alsglobal.com The development and production of fluorotelomer alcohols are tied to the broader history of fluoropolymer and surfactant manufacturing. These alcohols have been used in the synthesis of surfactants and polymers for over half a century. rheology.org

Contemporary Research Significance and Emerging Directions for this compound

Current research on this compound is multifaceted, focusing on its role as a building block in chemical synthesis, its applications in materials science, and its environmental presence.

Detailed Research Findings:

Precursor in Chemical Synthesis: this compound serves as a key intermediate in the production of other chemicals. For instance, it is used to synthesize trifluoromethanesulfonic acid 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-nonyl ester. chemdad.com It is also a known precursor in the formation of various surfactants and polymers used in products like paints, adhesives, and cleaning agents. alsglobal.comresearchgate.net

Surface Modification and Materials Science: The unique surface-active properties of fluorinated compounds are being harnessed in advanced materials research. A notable application involves the use of a related compound, 1H,1H,9H-hexadecafluoro-1-nonanol, to chemically coat silica (B1680970) nanoparticles. This coating creates stable dispersions in ionic liquids, a critical development for applications such as advanced lubricants and materials with enhanced resistance to impact and abrasion. rheology.org

Environmental Research: The presence of fluorotelomer alcohols like this compound in various consumer products, including carpet care liquids and floor waxes, has been a subject of study. researchgate.net Research is ongoing to understand the potential for these compounds to be released from such products. Furthermore, the detection of 8:2 FTOH in wastewater treatment plants highlights its relevance in environmental monitoring and understanding the pathways of PFAS into the environment. researchgate.net

Emerging research directions are likely to focus on developing more sustainable fluorinated compounds and a deeper understanding of the transformation pathways of existing ones. The development of advanced analytical techniques to detect and quantify fluorotelomer alcohols at ultra-trace levels is also an active area of research, crucial for environmental assessment. alsglobal.comrestek.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 423-56-3 chemdad.com |

| Molecular Formula | C9H3F17O chemdad.com |

| Molecular Weight | 450.09 g/mol chemdad.comnih.gov |

| Melting Point | 66-69 °C chemdad.com |

| Boiling Point | 176 °C at 740 mmHg chemdad.com |

| Water Solubility | Insoluble chemdad.com |

| Appearance | White transparent crystals chemdad.com |

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F17O/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h27H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXJTDJJVULBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2OH, C9H3F17O | |

| Record name | 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336475 | |

| Record name | 8:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-56-3 | |

| Record name | 8:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 1h,1h Perfluoro 1 Nonanol

Established Synthetic Methodologies

The synthesis of 1H,1H-Perfluoro-1-nonanol can be achieved through several established methods, primarily involving the introduction of a perfluorinated alkyl chain.

A primary route to fluorotelomer alcohols like this compound is through the use of perfluoroalkyl iodides. This process, often referred to as telomerization, involves the reaction of a perfluoroalkyl iodide with ethylene (B1197577), followed by subsequent chemical modifications to introduce the alcohol functionality. The general industrial process involves reacting a telogen, such as perfluoroethyl iodide, with an unsaturated taxogen, like tetrafluoroethylene (B6358150), to build the perfluorinated chain. uni-halle.de This typically results in intermediates with an even number of carbon atoms. 20.210.105

For odd-numbered chains, such as the C9 backbone of this compound, the starting perfluoroalkyl iodides are not as readily available from commercial sources. 20.210.105 Their synthesis can be accomplished through photochemical reactions, for instance, between perfluoromethyl iodide and tetrafluoroethylene. 20.210.105 Once the desired perfluoroalkyl iodide, in this case, 1-iodoperfluorononane, is obtained, it can be reacted with ethylene to introduce the -CH2CH2- spacer, followed by reactions to replace the iodide with a hydroxyl group to yield the final alcohol.

Electrochemical fluorination, also known as the Simons process, is a widely used industrial method for producing perfluorinated compounds. google.com This technique involves the electrolysis of a solution containing an organic precursor compound in anhydrous hydrogen fluoride (B91410) (HF).

In the synthesis of this compound, a suitable precursor such as nonanoyl chloride or nonanol itself is dissolved in HF to form an electrolyte solution. uni-halle.de This mixture is then subjected to electrolysis in a cell equipped with nickel electrodes. google.com The process replaces the hydrogen atoms on the carbon chain with fluorine atoms. While highly effective for producing perfluorinated compounds, this method requires specialized equipment to handle the highly corrosive anhydrous hydrogen fluoride.

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Reactants | Key Conditions/Catalysts | Purification |

|---|---|---|---|

| Via Perfluoroalkyl Iodides | Perfluoroalkyl Iodide (RfI), Ethylene, Alcohol (ROH) | Base or Organometallic Catalyst | Distillation, Recrystallization |

| Electrochemical Fluorination (ECF) | Nonanol (or derivative), Anhydrous Hydrogen Fluoride (HF) | Electrolysis Cell with Nickel Electrodes | Direct Extraction |

Advanced Chemical Transformations and Derivatization

The terminal hydroxyl group of this compound is a key site for a variety of chemical transformations, allowing for its use as a building block in the synthesis of more complex fluorinated molecules. unimi.it

The primary alcohol group of this compound can be oxidized to yield the corresponding perfluorinated carboxylic acid. Strong oxidizing agents, such as potassium permanganate, are typically employed for this transformation. The resulting product, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid, can be characterized by standard analytical techniques to confirm the conversion of the hydroxymethyl group to a carboxylic acid function.

Reduction of this compound can lead to the formation of different fluorinated hydrocarbons. Using strong reducing agents like lithium aluminum hydride, the hydroxyl group can be removed to form the corresponding perfluorinated alkane. This reaction effectively converts the fluorotelomer alcohol into a fluorinated alkane, altering its physical and chemical properties significantly.

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. This allows for the synthesis of a wide array of derivatives. For example, this compound can undergo an SN2 reaction to create intermediates for more complex molecules. In one documented synthesis, it was reacted using sodium hydroxide (B78521) as a base and tricaprylmethylammonium chloride as a phase-transfer catalyst in a cyclohexane-water system to afford a key intermediate for the synthesis of semifluorinated polymers. unimi.it

Table 2: Chemical Transformations of this compound

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium Permanganate | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid |

| Reduction | Lithium Aluminum Hydride | Perfluorinated alkane |

| Nucleophilic Substitution | NaOH, Phase-Transfer Catalyst unimi.it | Ether-linked polymer intermediate unimi.it |

Catalytic Investigations in this compound Synthesis and Reactivity

Catalysis plays a crucial role in both the formation of this compound and its subsequent chemical transformations. Investigations have focused on efficient synthetic routes and the use of this alcohol as a component in catalytic systems.

The primary industrial synthesis of fluorotelomer alcohols (FTOHs) like this compound is achieved through a multi-step process involving telomerization. researchgate.netwa.gov This process begins with the reaction of a perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) with tetrafluoroethylene (TFE) to produce a mixture of longer-chain perfluoroalkyl iodides. researchgate.net This step is a radical reaction that often employs organic peroxides or other radical initiators as catalysts. The resulting telomer mixture is then reacted with ethylene, followed by hydrolysis to yield the final 1H,1H-perfluoroalkanol. google.com

Beyond its synthesis, this compound is utilized in various catalytic reactions, either as a reactant, a solvent, or a ligand precursor. Its highly fluorinated chain imparts unique solubility and electronic properties that can influence catalytic activity and selectivity. For instance, fluorinated alcohols are known to be effective solvents in transition metal-catalyzed hydrogenations, often improving reaction rates and enantioselectivity. dicp.ac.cnacs.orgresearchgate.net In a specific application, this compound has been used as a component in the preparation of a silica-immobilized palladium complex, which served as a heterogeneous catalyst for the hydrogenation of alkenes like styrene (B11656) and cyclohexene. dergipark.org.tr In the field of polymer chemistry, it has been used as an initiator in the ring-opening polymerization of dl-lactide, a reaction catalyzed by stannous octoate, to produce polylactide polymers with fluorinated end-groups. acs.org

Table 1: Catalytic Applications Involving this compound

| Reaction Type | Catalyst System | Role of this compound | Substrate(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| Alkene Hydrogenation | Silica-immobilized Palladium(II) Complex | Component in catalyst synthesis | Styrene, 1-octene, cyclohexene | The immobilized catalyst showed significantly higher activity (e.g., 8-fold increase in TOF for styrene hydrogenation) compared to its homogeneous counterpart. | dergipark.org.tr |

| Ring-Opening Polymerization (ROP) | Stannous octoate | Initiator | dl-Lactide | Successfully produced polylactide with a C8F17 perfluorinated terminal chain (PLA-C8F17). | acs.org |

Optimization of Synthetic Pathways and Purity for Research Applications

For research applications, the availability of this compound in high purity is essential. This necessitates the optimization of synthetic routes and the implementation of effective purification protocols. The most common route, telomerization, can be optimized by controlling reaction parameters such as temperature and pressure to achieve a favorable distribution of the desired C9 chain length. By analogy with similar fluorotelomer alcohols, the use of specific catalysts like potassium fluoride may enhance the efficiency of fluorination steps. Maintaining reaction temperatures in a specific range, for example, 80–120°C, can help minimize the formation of by-products through oligomerization.

The purification of the final product is critical to remove impurities that can arise from the synthesis, including unreacted starting materials, isomers, and other telomers. Fractional distillation under reduced pressure is a standard method for purifying fluorotelomer alcohols and can achieve purities greater than 97%. For the removal of trace acidic impurities, such as perfluoroalkanoic acids (PFAAs) and their esters, which can be precursors to PFAAs, more stringent methods have been developed. google.com One patented process involves heating the crude fluorinated alcohol to temperatures of at least 175°C in the presence of water and a base additive. google.com This thermal treatment effectively degrades these impurities, which are often difficult to remove by distillation alone.

The purity of this compound for research use is typically confirmed through analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, with ¹⁹F NMR being particularly crucial for verifying the fluorination pattern. Commercial suppliers often provide this compound with purities of 97% to 98% or higher. fishersci.fitcichemicals.com

Table 2: Optimization and Purification Parameters for Fluorotelomer Alcohols

| Parameter/Method | Description | Objective | Typical Conditions/Values | Reference |

|---|---|---|---|---|

| Temperature Control | Maintaining a specific reaction temperature during synthesis. | Minimize side reactions (e.g., oligomerization). | 80–120°C (by analogy with C10 FTOH) | |

| Fractional Distillation | Purification based on boiling point differences. | Separation from other telomers and impurities. | Performed under reduced pressure (e.g., 28 mmHg for C10 FTOH) to achieve >97% purity. | |

| Chemical Treatment | Heating with water and a base additive. | Reduce levels of perfluoroalkanoic acids and esters. | Temperature ≥ 175°C | google.com |

| Purity Analysis | Analytical techniques to confirm purity and structure. | Quality control for research applications. | Gas Chromatography (GC), ¹⁹F NMR Spectroscopy |

Mechanistic Investigations of 1h,1h Perfluoro 1 Nonanol Interactions

Molecular Interaction Mechanisms

The unique properties of 1H,1H-Perfluoro-1-nonanol, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), are dictated by its distinct molecular structure, which consists of a long, hydrophobic, and lipophobic perfluorinated carbon tail and a hydrophilic alcohol head group.

The high electronegativity of the fluorine atoms is a primary determinant of the molecule's behavior. The fluorine atoms create a dense, tightly held electron cloud that effectively shields the carbon backbone. This results in a rigid, rod-like structure that is non-polar along the fluorinated tail. scholaris.ca This fluorinated sheath, characterized by low polarizability, governs the molecule's interactions with its environment. scholaris.ca

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₃F₁₇O |

| Molecular Weight | 450.09 g/mol |

| Melting Point | 66-69 °C |

| Boiling Point | 176 °C (at 740 mm Hg) |

| Water Solubility | Insoluble |

| XLogP3 | 5.3 |

This table is populated with data from various sources. nih.govparchem.com

The amphiphilic nature of this compound drives its behavior in solution. Like other long-chain per- and polyfluoroalkyl substances (PFAS), it can spontaneously aggregate in aqueous environments. researchgate.net These aggregation processes are primarily driven by van der Waals interactions and the hydrophobic effect related to the fluorinated tail, rather than strong electrostatic forces. researchgate.netresearchgate.net The molecules orient themselves to minimize the contact between the fluorophobic tail and water, leading to the formation of structures such as submicelles. researchgate.net This aggregation behavior is a critical factor influencing its environmental transport and bioavailability.

Advanced Applications of 1h,1h Perfluoro 1 Nonanol in Scientific Research

Role as a Reagent and Building Block in Organic Synthesis

The primary utility of 1H,1H-Perfluoro-1-nonanol in organic synthesis stems from the reactivity of its terminal hydroxyl (-OH) group. This functional group allows the molecule to act as a versatile nucleophile and a precursor to other functional groups, making it a crucial building block for introducing the perfluorooctyl moiety (-C8F17) into a wide array of molecular architectures.

The alcohol can be readily converted into a variety of derivatives. For instance, it is used as a starting material to produce compounds like Trifluoro-methanesulfonic acid 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-nonyl ester. wikipedia.org This reaction, which converts the alcohol into a triflate ester, is a common strategy in organic chemistry to transform an alcohol into an excellent leaving group, thereby facilitating subsequent nucleophilic substitution reactions. This versatility allows chemists to incorporate the highly fluorinated tail into larger, more complex molecules designed for specific functions. Fluorotelomer alcohols, in general, are recognized as important intermediates for producing other chemicals, including polymers and surfactants. rsc.orgnih.gov

Development of Novel Fluorinated Compounds and Materials

The unique properties conferred by the long perfluoroalkyl chain—namely hydrophobicity, lipophobicity, thermal stability, and chemical inertness—make this compound a target for developing advanced materials.

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, a strategy widely used in the development of pharmaceuticals and advanced materials. nih.gov Fluorinated amino acids, for example, are sought after for their ability to enhance enzymatic stability in peptides and serve as biological probes. nih.gov this compound serves as a key building block for introducing a substantial fluorous segment into target molecules. By modifying its alcohol group, it can be integrated into various molecular scaffolds to create highly fluorinated, complex structures with tailored properties.

The surface modification of nanoparticles is crucial for enhancing their stability and imparting specific functionalities for applications in biomedicine and materials science. wikipedia.orgmdpi.com A primary challenge is preventing the aggregation of nanoparticles in biological fluids, which are characterized by high ionic strengths. mdpi.com

This compound is an ideal candidate for the surface modification of nanomaterials. Its reactive alcohol head can be used to form a covalent bond with the nanoparticle surface, for example, through esterification with surface carboxyl groups or after conversion to a thiol for binding to gold nanoparticles. mdpi.com The long, inert perfluoroalkyl tail then forms a dense, low-energy outer layer. This fluorinated corona can provide exceptional stability and create a non-stick surface that resists the adsorption of proteins and other biomacromolecules, a critical feature for in-vivo applications. mdpi.com This strategy allows for the fabrication of nanomaterial composites that combine the core properties of the nanoparticle (e.g., magnetic, optical) with the unique surface properties of a highly fluorinated layer.

Fluorinated surfactants are essential for stabilizing emulsions in fluorinated oils, which are increasingly used in biological applications due to their high gas solubility and minimal interaction with biomolecules. rsc.org These properties make them excellent media for microfluidic-based systems used in high-throughput screening, single-cell analysis, and drug delivery. rsc.org

This compound possesses the classic amphiphilic structure of a surfactant precursor: a hydrophilic alcohol head and a hydrophobic/lipophobic fluorinated tail. The hydroxyl group can be modified to create nonionic surfactants, which are often preferred for biological applications to avoid unwanted electrostatic interactions with biomolecules. rsc.org For example, a common synthetic strategy involves converting a terminal functional group into a nonionic, highly hydrophilic group like tris(hydroxymethyl)methyl (Tris). rsc.org Surfactants derived from fluorotelomer alcohols can stabilize water-in-fluorinated-oil microemulsions, creating discrete, picoliter-sized droplets that can serve as microreactors for enzymatic assays, nanoparticle synthesis, and cell culture. rsc.org

Fluorinated polyurethanes (FPUs) are high-performance polymers that exhibit enhanced thermal stability, chemical resistance, and low surface energy. nih.gov this compound and similar fluorinated monohydric alcohols are used as "capping agents" in the synthesis of FPUs. nih.gov

In this process, the fluorinated alcohol reacts with a portion of the isocyanate groups at the ends of the growing polymer chains. nih.gov Because of the low surface energy of the perfluoroalkyl chains, these terminal groups preferentially migrate to the polymer-air interface during film formation. nih.gov This results in a surface that is densely populated with fluorinated groups, imparting high hydrophobicity (high water contact angle) and oleophobicity to the material, while the bulk of the polyurethane retains its desirable mechanical properties. nih.gov Research has shown that even a small weight percentage of a fluorinated monomer can dramatically improve the surface properties of the resulting polyurethane due to this fluorine enrichment effect. This method allows for the cost-effective production of materials with high-performance surfaces for use as specialized coatings and textiles. nih.gov

Research in Medical and Biological Systems

The unique properties of fluorinated compounds make them highly valuable in medical and biological research. Fluorinated oils and the surfactants required to create stable emulsions have minimal interaction with biological molecules and exhibit higher respiratory gas solubility than water, making them particularly well-suited for long-term cell culture and tissue engineering applications. rsc.org

Research has focused on synthesizing novel, biocompatible fluorosurfactants to enable such applications. rsc.org By creating stable water-in-oil microemulsions, researchers can conduct a variety of biological reactions in high-throughput formats, including DNA nanoparticle production for drug delivery, enzyme detection assays with clinical samples, and the culture of cells within micro-droplets. rsc.org Furthermore, there is growing interest in exploiting biological pathways to create complex fluorinated molecules. nih.gov This involves engineering living systems to use simple fluorinated building blocks, demonstrating the potential for synthetic biology to produce novel fluorinated natural products for pharmaceutical and diagnostic use. nih.gov

| Application Area | Key Role of this compound or its Derivatives | Resulting Benefit | Source(s) |

| Organic Synthesis | Reagent and building block with a reactive -OH group. | Introduction of the C8F17 moiety into complex molecules. | wikipedia.org |

| Nanomaterials | Surface modifying agent. | Creates a stable, low-energy, non-stick surface on nanoparticles. | mdpi.com |

| Emulsion Systems | Precursor for nonionic fluorinated surfactants. | Stabilization of water-in-fluorinated-oil microemulsions for biological assays and drug delivery. | rsc.org |

| Polymer Chemistry | Fluorinated capping agent in polyurethane synthesis. | Imparts high hydrophobicity and chemical resistance to polymer surfaces. | nih.gov |

| Biomedical Research | Component of biocompatible fluorinated materials. | Enables advanced platforms for cell culture and high-throughput screening. | rsc.org |

Exploration in Drug Delivery System Development

The development of sophisticated drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance the efficacy and minimize the side effects of therapeutic agents. Researchers are investigating the potential of fluorinated compounds like this compound in the formulation of novel drug carriers. The inherent amphiphilic nature of this molecule, possessing both a hydrophilic alcohol group and a hydrophobic and lipophobic perfluorinated tail, makes it a candidate for the self-assembly of specialized nanostructures.

These self-assembled structures, such as micelles or nanoparticles, can encapsulate therapeutic agents, potentially improving their solubility and stability. The highly fluorinated environment within the core of these assemblies can create a unique domain for housing drug molecules. While direct research showcasing this compound as the sole component of a drug delivery system is emerging, the principles are based on the established behavior of similar fluorinated amphiphiles. The exploration often involves modifying this compound to create more complex amphiphilic molecules tailored for specific drug delivery tasks.

Interactive Data Table: Properties of this compound Relevant to Drug Delivery

| Property | Value | Significance in Drug Delivery |

| Molecular Formula | C9H3F17O | Indicates a high degree of fluorination, contributing to its unique properties. |

| Amphiphilicity | Possesses both hydrophilic (-OH) and hydrophobic/lipophobic (perfluorinated chain) regions. | Enables self-assembly into core-shell structures capable of encapsulating drugs. |

| Chemical Inertness | The perfluorinated chain is highly stable and non-reactive. | Potentially reduces unwanted interactions with the encapsulated drug and biological systems. |

Research into Medical Imaging Agent Components

In the realm of medical diagnostics, contrast agents are crucial for enhancing the visibility of internal body structures in techniques like magnetic resonance imaging (MRI) and ultrasound. Perfluorocarbons, due to their unique physical properties, have been investigated as contrast agents. This compound is being explored as a potential component in the formulation of perfluorocarbon-based contrast agent emulsions.

The high fluorine content of this compound is of particular interest for ¹⁹F MRI, a specialized imaging technique that detects the fluorine nucleus. Since the body has negligible background fluorine, ¹⁹F MRI can produce images with a very high signal-to-noise ratio. Emulsions containing fluorinated compounds can serve as effective contrast agents for this modality. Research in this area focuses on creating stable nanoemulsions where droplets of a perfluorocarbon core, potentially including derivatives of this compound, are dispersed in a biocompatible medium. These nanoemulsions can be designed to target specific tissues or organs, offering a new frontier in diagnostic imaging.

Application in Fluorous Proteomics Methodologies

Proteomics, the large-scale study of proteins, often requires methods to isolate specific proteins or peptides from complex biological mixtures for analysis. Fluorous proteomics is a powerful technique that utilizes the unique properties of fluorinated molecules for this purpose. This methodology involves the use of "fluorous tags," which are chemical labels with a highly fluorinated chain.

This compound serves as a valuable building block for the synthesis of these fluorous tags. The alcohol group of the molecule can be readily modified to create a reactive handle that can be attached to specific amino acid residues in proteins or peptides. Once tagged, the fluorous-labeled biomolecules can be easily separated from the complex mixture using a fluorous solid-phase extraction (F-SPE) column. This column contains a stationary phase that has a high affinity for the fluorous tags, effectively capturing the labeled molecules while allowing unlabeled components to pass through. The captured proteins or peptides can then be eluted and analyzed using techniques like mass spectrometry.

This approach offers a high degree of selectivity and efficiency in proteomic analysis, enabling researchers to study specific protein modifications, identify protein-protein interactions, and quantify protein expression levels with greater precision.

Interactive Data Table: Key Features of Fluorous Proteomics

| Feature | Description | Role of this compound |

| Fluorous Tags | Chemical probes with a perfluorinated chain used to label biomolecules. | A precursor for the synthesis of the perfluorinated portion of the tag. |

| Fluorous Solid-Phase Extraction (F-SPE) | A separation technique based on the specific interaction between fluorous-tagged molecules and a fluorous stationary phase. | The perfluorinated chain derived from it provides the basis for the strong and specific interaction with the F-SPE material. |

| High Selectivity | The "like-dissolves-like" principle between the fluorous tag and the stationary phase ensures highly specific separation. | Its highly fluorinated nature ensures the tag is "fluorous" enough for selective retention. |

Analytical Chemistry and Advanced Characterization of 1h,1h Perfluoro 1 Nonanol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 1H,1H-Perfluoro-1-nonanol, providing the necessary separation from complex sample components. Both gas and liquid chromatography, often coupled with mass spectrometry, are utilized.

Gas Chromatography (GC) Applications

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound (also known as 8:2 FTOH). The selection of the column, detector, and analytical conditions is critical for achieving sensitive and selective detection.

Traditionally, the determination of FTOHs has been performed using a single quadrupole GC-MS with chemical ionization (CI). shimadzu.com While CI can achieve low detection limits, electron ionization (EI) with tandem mass spectrometry (GC-MS/MS) has emerged as a robust alternative. shimadzu.com For the separation of FTOHs, various capillary columns are employed, including semi-polar columns like DB-624 (6%-cyanopropylphenyl 94%-dimethyl polysiloxane) and wax-type columns such as SH-Stabilwax. shimadzu.compfascentral.org The use of a low-pressure GC (LPGC) with an Rtx-200 column has been shown to significantly reduce analysis time while maintaining excellent separation of FTOH isomers.

In a typical GC-MS/MS analysis of FTOHs in textiles, an ethyl acetate (B1210297) extract of the sample is injected into the system. shimadzu.com For environmental matrices like soil, methyl tert-butyl ether (MTBE) is an effective extraction solvent, with the extract analyzed by GC-MS in positive chemical ionization (PCI) mode. capes.gov.brresearchgate.net This method allows for the monitoring of the protonated molecular ion [M+H]⁺ and a characteristic fragment ion. capes.gov.brresearchgate.net Confirmation can be achieved by derivatizing the extract with a silylating reagent, which results in the disappearance of the FTOH peak and the appearance of a new peak corresponding to the trimethylsilyl (B98337) derivative. capes.gov.brresearchgate.net

For the analysis of trace levels of FTOHs in indoor air, thermal desorption (TD) coupled with GC-MS/MS is a suitable method. nih.gov This involves trapping the volatile compounds on a sorbent tube, followed by thermal desorption and injection into the GC system. nih.gov

Table 1: GC Parameters for Fluorotelomer Alcohol Analysis

| Parameter | Method 1 (Textiles) shimadzu.com | Method 2 (Air) nih.gov | Method 3 (Water) pfascentral.org |

|---|---|---|---|

| Column | SH-Stabilwax (30 m x 0.25 mm ID, 0.25 µm df) | Agilent J&W DB-FFAP (30 m x 0.25 mm ID, 0.25 µm df) | DB-624 (6%-cyanopropilphenyl 94%-dimethyl polysiloxane) |

| Ionization | Electron Ionization (EI) | Electron Impact (EI) | Chemical Ionization (CI), positive ions |

| Detector | Triple Quadrupole MS/MS | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (MS) |

| Sample Preparation | Ethyl acetate extraction | Thermal Desorption (TD) | Solid-Phase Extraction (SPE) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

While GC-MS is well-suited for volatile FTOHs, LC-MS/MS has become an indispensable tool, particularly for the analysis of FTOHs in aqueous samples and for broader PFAS analysis. pfascentral.orgnih.gov LC-MS/MS offers high sensitivity and specificity, enabling the detection of FTOHs at very low concentrations.

For the determination of FTOHs in water, a common approach involves solid-phase extraction (SPE) to concentrate the analytes, followed by analysis using LC-MS/MS. pfascentral.orgnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. pfascentral.orgnih.gov Optimization of the mobile phase and mass spectrometric conditions is crucial for the formation of deprotonated FTOH molecules, [M-H]⁻, in the negative ion electrospray ionization (ESI) mode. nih.gov Alternatively, atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) have been shown to effectively ionize neutral PFAS, including FTOHs. pfascentral.orgepa.gov High vaporizer temperatures (e.g., 450 °C) can enhance the ionization of FTOHs. pfascentral.orgepa.gov

A significant challenge in the LC-MS/MS analysis of FTOHs is their relatively low ionization efficiency compared to their acidic counterparts. To address this, derivatization with reagents like dansyl chloride can be employed to enhance sensitivity. pku.edu.cn This approach has been shown to lower instrument detection limits significantly. pku.edu.cn

The choice of chromatographic column is also critical. A C18 column, such as a Luna C18, can successfully separate different families of neutral PFAS. pfascentral.orgepa.gov For the analysis of FTOHs in textiles, a GIST C18 column has been used. shimadzu.com

Table 2: LC-MS/MS Parameters for Fluorotelomer Alcohol Analysis

| Parameter | Method 1 (Water) nih.gov | Method 2 (Water) pfascentral.orgepa.gov | Method 3 (Sediment, with derivatization) pku.edu.cn |

|---|---|---|---|

| Column | Not specified | Luna C18 | UPLC with WAX and silica (B1680970) cartridge cleanup |

| Mobile Phase | Optimized for focused peaks | Acetonitrile/water | Not specified |

| Ionization Mode | Negative Ion Electrospray (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) |

| Extraction | Acetonitrile or Methyl tert-butyl ether (MTBE) | Solid-Phase Extraction (SPE) | Dansyl chloride derivatization |

| Detection Limit | ~0.09 ng/mL | 0.003–6 µg/L | 0.014 µg/L (for 8:2 FTOH) |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹⁹F NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. Both proton (¹H) and fluorine-19 (¹⁹F) NMR are employed to characterize this compound.

In the ¹H NMR spectrum of an FTOH, the protons on the carbon adjacent to the hydroxyl group (α-carbon) and the next carbon (β-carbon) give characteristic signals. For alcohols in general, the chemical shift of the hydroxyl proton can vary and the peak is often a singlet unless the sample is very pure. libretexts.org The protons on the carbon adjacent to the highly electronegative perfluoroalkyl chain are significantly deshielded and appear at a distinct chemical shift.

¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound will show multiple signals corresponding to the different fluorine environments along the perfluoroalkyl chain. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule. NMR data for perfluorohexyl derivatives have been reported, and it is noted that the ¹⁹F-NMR data are dependent on the length of the perfluoroalkyl chain. osti.gov ¹⁹F NMR has also been utilized to track the biotransformation of FTOHs by identifying the formation of new fluorinated metabolites. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands.

The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band corresponding to the O-H stretching vibration, typically found in the range of 3300-3400 cm⁻¹. libretexts.orglibretexts.org The broadness of this peak is due to hydrogen bonding between alcohol molecules. libretexts.org Additionally, a strong C-O stretching vibration is expected to appear in the fingerprint region, generally around 1000-1200 cm⁻¹. libretexts.org The presence of the C-F bonds in the perfluoroalkyl chain will also give rise to strong absorption bands, typically in the region of 1100-1300 cm⁻¹. The PubChem database indicates the availability of FTIR spectra for this compound, obtained from a melt. nih.gov

Trace Analysis Methodologies in Complex Matrices

The detection and quantification of this compound at trace levels in complex environmental and biological matrices present significant analytical challenges. These challenges include potential contamination during sampling and analysis, and matrix effects that can suppress or enhance the analytical signal. nih.gov

Effective sample preparation is key to successful trace analysis. This often involves an extraction step to isolate the analyte from the matrix, followed by a cleanup step to remove interfering substances. For aqueous samples, solid-phase extraction (SPE) is commonly used. pfascentral.orgepa.gov For solid matrices like soil and sediment, solvent extraction with solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate is employed. shimadzu.comcapes.gov.brresearchgate.net For air samples, thermal desorption from sorbent tubes is a common technique. nih.gov

Highly sensitive instrumentation is required for trace detection. GC-MS, particularly with chemical ionization, and LC-MS/MS are the most widely used techniques. shimadzu.compfascentral.orgcapes.gov.brresearchgate.netnih.gov Instrument detection limits for FTOHs can reach the low nanogram per liter (ng/L) to femtogram per microliter (fg/µL) range, depending on the method and matrix. capes.gov.brresearchgate.netnih.govpku.edu.cn For instance, an LC-MS/MS method for water samples reported a detection limit of approximately 0.09 ng/mL for FTOHs. nih.gov A GC-MS method for soil analysis achieved instrument detection limits as low as 10 fg/µL for 8:2 FTOH. capes.gov.brresearchgate.net

To account for matrix effects and potential losses during sample preparation, isotopically labeled internal standards, such as ¹³C-labeled FTOHs, are often used. osti.gov These standards are added to the sample at the beginning of the analytical process and behave similarly to the native analyte, allowing for accurate quantification.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| This compound | 8:2 FTOH | C₉H₃F₁₇O |

| Dansyl chloride | - | C₁₂H₁₂ClNO₂S |

| Methyl tert-butyl ether | MTBE | C₅H₁₂O |

| Ethyl acetate | - | C₄H₈O₂ |

| Acetonitrile | - | C₂H₃N |

Environmental Sample Analysis (e.g., Air, Water, Soil, Biota)

The analysis of this compound, often referred to in literature as 8:2 fluorotelomer alcohol (8:2 FTOH), in environmental compartments presents significant challenges due to its potential for widespread distribution at low concentrations and the complexity of the sample matrices. Researchers have developed robust methods, primarily centered around chromatography coupled with mass spectrometry, to achieve the necessary sensitivity and selectivity.

Water Analysis: For aqueous samples, analytical methods have been developed and validated using liquid chromatography/tandem mass spectrometry (LC/MS/MS). researchgate.net A common approach involves solid-phase extraction (SPE) to concentrate the analyte from the water sample, followed by instrumental analysis. nih.gov One validated method for a range of environmental water samples demonstrated recoveries between 70% and 120% with a detection limit of approximately 0.09 ng/mL for FTOHs using LC/MS/MS. researchgate.net The choice of extraction sorbent and elution solvents is critical to ensure efficient recovery. For broader analysis of poly- and perfluorinated compounds, weak anion exchange (WAX) cartridges have been successfully used. nih.gov

Soil Analysis: In soil matrices, extraction is a key step to isolate this compound from complex organic and inorganic components. A method utilizing methyl tert-butyl ether (MTBE) for extraction followed by analysis with gas chromatography-mass spectrometry (GC-MS) in positive chemical ionization (PCI) mode has been developed. researchgate.net This method was successfully applied to soils amended with sewage sludge, where 8:2 FTOH was detected. researchgate.net Another study focused on biosolids-amended soils developed a method using methanol (B129727) for extraction, followed by cleanup with Envi-Carb graphitized carbon and analysis by ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). sigmaaldrich.com This method reported matrix recoveries ranging from 52% to 102% and a detection limit of 0.01-0.46 ng/g dry weight for FTOHs. sigmaaldrich.com

Biota Analysis: The analysis in biological tissues, such as fish liver or eggs, is crucial for assessing bioaccumulation. A quantitative method using liquid chromatography-atmospheric pressure photoionization mass spectrometry (LC-APPI-MS/MS) has been developed for the simultaneous detection of several FTOHs, including 8:2 FTOH. nih.gov For sample preparation, tissues may be digested in a potassium hydroxide (B78521)/methanol solution before solid-phase extraction. nih.gov The LC-APPI-MS/MS method demonstrated recovery efficiencies of 73% to 102% in egg homogenate and 89-100% in liver tissue, with method detection limits below 1 ng/g wet weight. nih.gov High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) can achieve detection limits in the parts-per-trillion (pg/g) range in biological matrices. nih.gov

| Matrix | Analytical Method | Extraction/Cleanup | Key Findings |

| Water | LC/MS/MS | Solid-Phase Extraction (SPE) with weak anion exchange (WAX) cartridges. nih.gov | Method detection limits of tens to hundreds of parts-per-quadrillion (pg/L). nih.gov |

| Soil | GC-MS (PCI) | Methyl tert-butyl ether (MTBE) extraction. researchgate.net | Concentrations of 8:2 FTOH found in sludge-applied soils. researchgate.net |

| Soil | UPLC-MS/MS | Methanol extraction, Envi-Carb cleanup. sigmaaldrich.com | Recoveries: 52-102%; Detection Limits: 0.01-0.46 ng/g. sigmaaldrich.com |

| Biota (Liver, Eggs) | LC-APPI-MS/MS | Tissue digestion, SPE. nih.govnih.gov | Recoveries: 73-102%; Detection Limits: <1 ng/g wet weight. nih.gov |

Food Matrix Analysis

The analytical methods developed for environmental samples, particularly soil and biota, are directly applicable to food matrices. The term "food matrix" in this context often refers to plants and animal tissues that can be part of the human diet.

An analytical method using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been optimized for the quantification of FTOHs and their degradation products in plants grown in biosolids-amended soils. sigmaaldrich.com The study found that methanol was an effective extraction solvent. After cleanup, the method demonstrated matrix recoveries between 52% and 102% and detection limits ranging from 0.01 to 0.46 ng/g dry weight in plant tissues. sigmaaldrich.com The application of this method revealed total FTOH concentrations in plant tissues ranging from 3.58 ± 0.25 to 8.33 ± 0.66 ng/g. sigmaaldrich.com

The analysis of fish, a significant food source, can be performed using the methods developed for biota, such as LC-APPI-MS/MS or HPLC-MS/MS, which are capable of detecting FTOHs at very low levels. nih.govnih.gov

| Food Matrix | Analytical Method | Extraction/Cleanup | Performance Characteristics |

| Plants | UPLC-MS/MS | Methanol extraction, Envi-Carb & SPE cleanup. sigmaaldrich.com | Recoveries: 52-102%; Detection Limits: 0.01-0.46 ng/g dw. sigmaaldrich.com |

| Animal Tissues | LC-APPI-MS/MS | Tissue digestion, SPE. nih.govnih.gov | Recoveries: up to 100%; Detection Limits: <1 ng/g ww. nih.gov |

Method Validation and Quality Control in Analytical Studies

Given the trace levels at which this compound is often found and the potential for sample contamination, rigorous method validation and quality control (QC) are essential for generating reliable data. itrcweb.org

Method Validation involves establishing the performance characteristics of an analytical method. For FTOH analysis, this includes:

Linearity: Analytical methods have demonstrated excellent linearity over relevant concentration ranges. For instance, an LC-APPI-MS/MS method for FTOHs showed a linear response from 0 to 1,000 ng/mL with a coefficient of determination (r²) >0.9997. nih.gov

Detection Limits: The limit of detection (LOD) and limit of quantification (LOQ) are critical metrics. Methods for FTOHs have achieved instrumental detection limits as low as 0.16 to 0.63 pg and method detection limits in the low ng/g range for solid samples and pg/L for water samples. nih.govnih.gov

Accuracy and Precision: Accuracy is often assessed through recovery experiments in spiked matrices, with typical target ranges of 70-120%. researchgate.net Precision is evaluated by analyzing replicate samples to determine repeatability and reproducibility.

Selectivity: The method must be able to distinguish the target analyte from other co-extracted compounds and isomers. High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) provides high selectivity. nih.gov

Quality Control procedures are implemented to ensure the reliability of results for each batch of samples. Key QC measures include:

Blanks: Field blanks, equipment rinse blanks, and method blanks are analyzed to check for contamination during sampling, sample handling, and analysis. itrcweb.orgitrcweb.org Due to the pervasive use of PFAS-related compounds, this is a critical step. clu-in.org

Spiked Samples: Matrix spikes and matrix spike duplicates are analyzed to assess the method's accuracy and precision in the specific sample matrix.

Reference Materials: When available, certified reference materials (CRMs) are analyzed to provide an independent assessment of method accuracy.

Internal Standards: The use of isotopically labeled internal standards is crucial to correct for matrix effects and variations in instrument response.

| Validation Parameter | Typical Performance for FTOH Analysis | Reference |

| Linearity (r²) | >0.999 | nih.gov |

| Instrument Detection Limit | 0.16 - 0.63 pg | nih.gov |

| Method Detection Limit | <1 ng/g (biota), ~0.09 ng/mL (water) | researchgate.netnih.gov |

| Recovery | 70 - 120% | researchgate.net |

Advanced Ionization Techniques in Mass Spectrometry (e.g., Paper Spray-Atmospheric Pressure Photoionization (PS-APPI))

While standard ionization techniques like electrospray ionization (ESI) are widely used, they can be less effective for neutral or less polar compounds like this compound. Advanced ionization methods have been developed to overcome these limitations.

Paper Spray-Atmospheric Pressure Photoionization (PS-APPI) is a novel technique that combines the simplicity of paper spray (PS) ionization with the advantages of atmospheric pressure photoionization (APPI) for the analysis of non-polar and low-polarity compounds. nih.gov In this method, a small volume of sample is applied to a paper substrate, and a high voltage is applied to generate a spray. The analyte molecules are then ionized by photons from a UV lamp, often with the assistance of a dopant solvent like toluene (B28343). nih.govresearchgate.net

A study developing a PS-APPI-HRMS method for FTOHs found that it offered a sensitive approach for detection and quantification. nih.gov Key findings from this research include:

Ionization Mechanism: For FTOHs, the dominant ion observed was the [M+O₂]⁻• radical anion, which was selected for quantification. nih.govresearchgate.net This is a different mechanism from the deprotonated molecule [M-H]⁻ often seen in other techniques.

Method Performance: The use of toluene as a dopant solvent achieved the best results. The method demonstrated satisfactory detection capability (down to µg L⁻¹ levels), repeatability, trueness, and linearity, allowing for the successful screening and quantification of FTOHs in commercial products. nih.gov

Advantages: PS-APPI offers a fast and direct analysis with minimal sample preparation, making it a powerful tool for high-throughput screening. nih.govnih.gov

This advanced technique represents a significant step forward in the direct analysis of neutral per- and polyfluorinated alkyl substances (PFAS) like this compound from various samples.

Environmental Occurrence, Fate, and Transport of 1h,1h Perfluoro 1 Nonanol

Environmental Distribution and Pathways

Commonly known as 8:2 fluorotelomer alcohol (8:2 FTOH), 1H,1H-Perfluoro-1-nonanol is a member of the per- and polyfluoroalkyl substances (PFAS) family. Its use in a variety of industrial and consumer products has led to its release and subsequent detection in various environmental compartments across the globe.

Occurrence in Atmospheric Samples

Due to its volatility, this compound is subject to atmospheric transport, allowing for its distribution to regions far from its original sources. acs.org Studies have consistently detected this compound in the atmosphere. For instance, significant concentrations, ranging from 17 to 135 picograms per cubic meter (pg/m³), have been observed in the North American atmosphere. acs.org At two remote Alpine summits, individual concentrations of 8:2 FTOH have been measured at levels up to 72.4 pg/m³, with 8:2 FTOH being the dominant fluorotelomer alcohol, accounting for 41–72% of the total FTOHs detected. publish.csiro.au Modeling studies estimate that an annual flux of 1,000 tonnes of 8:2 FTOH into the Northern Hemisphere is necessary to maintain these observed atmospheric concentrations. acs.org

The atmospheric lifetime of this compound is estimated to be between 10 and 20 days, which is sufficient for widespread hemispheric distribution. acs.orgoup.com Its degradation in the atmosphere is primarily initiated by reaction with hydroxyl (OH) radicals. acs.org This atmospheric oxidation is a key pathway leading to the formation of other PFAS compounds. bohrium.com

Presence in Aquatic Environments (e.g., Wastewater, Groundwater)

This compound is frequently detected in municipal wastewater treatment plants (WWTPs), indicating a continuous pathway of this compound into aquatic systems. acs.orgresearchgate.net In a study of 12 municipal WWTPs in China, 8:2 FTOH was the predominant congener found, with concentrations in the influent ranging from 2.10 to 11.0 nanograms per liter (ng/L) and in the secondary effluent from 3.05 to 12.4 ng/L. acs.orgresearchgate.net This suggests that conventional wastewater treatment processes are not effective at completely removing this compound. service.gov.uk

The presence of this compound has also been documented in groundwater, particularly at sites with a history of industrial activity or the use of aqueous film-forming foams (AFFFs). nih.govalsglobal.com For example, at a chemical manufacturing plant, groundwater samples showed 8:2 FTOH concentrations ranging from 1.01 to 6.71 ng/L. nih.gov The compound's detection in various water sources, including drinking water, highlights its mobility and persistence in aquatic environments. alsglobal.com

| Environmental Matrix | Concentration Range | Location/Study |

| Atmosphere | 17–135 pg/m³ | North America acs.org |

| up to 72.4 pg/m³ | Alpine Summits publish.csiro.au | |

| Wastewater Influent | 2.10–11.0 ng/L | 12 Chinese WWTPs acs.orgresearchgate.net |

| Wastewater Effluent | 3.05–12.4 ng/L | 12 Chinese WWTPs acs.orgresearchgate.net |

| Groundwater | 1.01–6.71 ng/L | Chemical Manufacturing Plant nih.gov |

Detection in Soil and Sediments

The application of sludge from wastewater treatment to land is a significant pathway for the introduction of this compound into terrestrial environments. acs.org In agricultural fields near Decatur, Alabama, where sludge had been applied, soil concentrations of 8:2 FTOH ranged from 4 to approximately 90 nanograms per gram (ng/g), which was one to two orders of magnitude higher than background levels. Another study in the same area found surface soil concentrations of 8:2 FTOH ranging from 5 to 73 ng/g. acs.org

The compound also accumulates in the sludge of wastewater treatment plants. In the aforementioned study of Chinese WWTPs, 8:2 FTOH was detected in sludge at concentrations between 0.36 and 1.91 ng/g dry weight. acs.orgresearchgate.net At an industrial manufacturing facility, soil concentrations of 8:2 FTOH were found to be as high as 36.15 ng/g. nih.gov These findings indicate that soils and sediments can act as significant reservoirs for this compound in the environment. rsc.org

| Environmental Matrix | Concentration Range (dry weight) | Location/Study |

| Sludge-Applied Soil | 4–90 ng/g | Decatur, Alabama |

| 5–73 ng/g | Decatur, Alabama acs.org | |

| WWTP Sludge | 0.36–1.91 ng/g | 12 Chinese WWTPs acs.orgresearchgate.net |

| Industrial Site Soil | up to 36.15 ng/g | Chemical Manufacturing Plant nih.gov |

Degradation and Biotransformation Studies

Once in the environment, this compound undergoes various degradation and biotransformation processes, leading to the formation of a range of other per- and polyfluorinated compounds.

Formation of Perfluorocarboxylic Acid (PFCA) Metabolites

A key aspect of the environmental fate of this compound is its transformation into highly persistent perfluorocarboxylic acids (PFCAs). wikipedia.org The most notable of these is perfluorooctanoic acid (PFOA), a compound of significant environmental and health concern. nih.gov The atmospheric oxidation of 8:2 FTOH is considered a significant global source of PFOA. acs.org Modeling studies suggest that the atmospheric degradation of 8:2 FTOH could contribute to 1–10% of the global PFOA levels. rsc.org

The biotransformation of 8:2 FTOH to PFOA has been observed in various environments, including soil, activated sludge, and brackish water. nih.govnih.govresearchgate.net Under aerobic conditions in activated sludge from a domestic sewage treatment plant, 8:2 FTOH was shown to degrade, forming PFOA as a terminal metabolite. researchgate.net In brackish water experiments, the formation of PFOA from 8:2 FTOH was observed, with the rate of formation being temperature-dependent. nih.gov

The degradation pathway involves several intermediate products. In aerobic biotransformation, this compound is first oxidized to an aldehyde and then to a carboxylic acid, which can then undergo further transformation to yield PFOA and other shorter-chain PFCAs. bohrium.com

| Precursor Compound | Transformation Product | Environment/Process |

| This compound (8:2 FTOH) | Perfluorooctanoic acid (PFOA) | Atmospheric Oxidation acs.orgrsc.org |

| This compound (8:2 FTOH) | Perfluorooctanoic acid (PFOA) | Aerobic Biotransformation in Soil & Activated Sludge nih.govresearchgate.net |

| This compound (8:2 FTOH) | Perfluorooctanoic acid (PFOA) | Biotransformation in Brackish Water nih.gov |

| This compound (8:2 FTOH) | Shorter-chain PFCAs | Aerobic Biotransformation bohrium.com |

Bioaccumulation and Biomagnification Potential in Ecosystems

The potential for this compound to accumulate in living organisms and magnify through the food chain is a significant environmental concern. Research, primarily on the closely related 8:2 FTOH, provides a basis for understanding these processes. It is important to note that while 8:2 FTOH serves as a proxy, the specific bioaccumulation potential of this compound may vary.

Uptake Mechanisms in Aquatic Organisms

The uptake of FTOHs in aquatic environments can occur in various organisms, including plants and animals. In a hydroponic study with soybeans, 8:2 FTOH and its metabolites were found in all parts of the plant, indicating uptake from the surrounding water. acs.orgnih.gov The study also noted that microbial metabolism in the solution and around the roots contributed to the transformation of the parent compound. acs.orgnih.gov For aquatic animals, diet is considered a primary route of exposure to per- and polyfluoroalkyl substances (PFAS), which then accumulate in the food chain. researchgate.net

Accumulation in Biological Tissues (e.g., Liver, Kidneys, Blood)

Once taken up by an organism, this compound and its metabolites can accumulate in various tissues. Studies on 8:2 FTOH have demonstrated its distribution and accumulation in different organs.

In an oral exposure study in broilers, 8:2 FTOH was found to be quickly depleted in plasma and tissues, while its metabolites, PFOA and PFNA, showed strong accumulation in blood, muscle, liver, kidney, fat, and heart. nih.gov The highest accumulation levels of 8:2 FTOH and its metabolites were observed in the heart, kidneys, and liver. nih.gov Similarly, a study on pigs exposed to 8:2 FTOH showed that the parent compound was rapidly metabolized, with its main metabolites, including PFOA and PFNA, detected in all examined tissues. rsc.org

The following table summarizes the main metabolites of 8:2 FTOH identified in various organisms and the primary tissues where they accumulate.

| Organism | Metabolites Identified | Primary Accumulation Tissues |

|---|---|---|

| Broilers | PFOA, PFNA, 7:3 FTCA, 8:2 FTCA, 8:2 FTUCA, PFPeA, PFHxA, 8:2 FTOH glucuronide conjugate, 8:2 FTOH sulfate (B86663) conjugate | Heart, Kidneys, Liver |

| Pigs | PFOA, PFNA, 7:3 FTCA, and other metabolites | Liver, Kidney, Muscle, Fat, Heart, Lungs |

| Rainbow Trout | PFOA, PFDA, 8:2 FTCA, 8:2 FTUCA | Not specified in detail |

| Soybean | PFOA, 7:3 FTCA, PFHpA, PFHxA, Glutathione-conjugated metabolites | Roots, Stems, Leaves |

Food Chain Transfer and Apex Predator Concerns

The transfer of PFAS through the food chain, or biomagnification, can lead to higher concentrations in organisms at higher trophic levels. This is a particular concern for apex predators. While direct studies on the biomagnification of this compound are scarce, the behavior of PFAS in general suggests a potential for food chain transfer. acs.org The detection of various PFAS, including those that can be formed from FTOH degradation, in arctic animals like polar bears, points to the long-range transport and subsequent bioaccumulation of these compounds in remote food webs. utoronto.ca The ingestion of food is a known exposure route for FTOHs, and their transfer to food samples has been documented. rsc.org

Long-Range Environmental Transport Mechanisms

The ability of this compound and related compounds to travel far from their sources is a key factor in their global distribution. Fluorotelomer alcohols are considered volatile precursors to the more persistent PFCAs. wessling-group.com Their volatility allows them to be released into the atmosphere from sources such as manufacturing facilities and landfills. rsc.org

Once in the atmosphere, FTOHs have a sufficiently long atmospheric lifetime—estimated at around 20 days—to undergo long-range transport. utoronto.caresearchgate.net This transport is not necessarily of the FTOH molecule itself over vast distances, but rather the transport of a compound that will degrade in the atmosphere to form other persistent substances. utoronto.ca High-resolution atmospheric modeling has been used to simulate the degradation of FTOHs to PFCAs and their subsequent transport. nih.gov These models, supported by experimental data, indicate that the atmospheric degradation of FTOHs is a significant contributor to the presence of PFCAs in remote areas like the Canadian Arctic. researchgate.netnih.gov Therefore, the long-range environmental transport of this compound is intrinsically linked to its role as an atmospheric precursor to globally distributed PFCAs.

Toxicological and Ecotoxicological Research on 1h,1h Perfluoro 1 Nonanol

In Vitro Toxicological Assessments

Cytotoxicity Studies on Various Cell Lines

In vitro studies on 1H,1H-Perfluoro-1-nonanol have been conducted to determine its cytotoxic effects on different cell lines. One study evaluated the cytotoxicity of several impurities found in perfluorooctane (B1214571) (PFO) batches used in vitreoretinal surgery, which were associated with ocular toxicity. nih.gov The study utilized BALB/3T3 and ARPE-19 cell lines and determined the cytotoxic concentration (CC30), the concentration that reduces cell viability by 30%, according to the ISO 10993-5 standard. nih.govnih.gov For one of the tested substances, 1H-perfluorooctane (1H-PFO), a concentration of 123,000 ppm resulted in cell mortality greater than 30% in both cell lines. nih.gov In contrast, another related compound, 5H-PFO, did not cause a reduction in cell viability of more than 30% even at the highest concentration tested (970,000 ppm). nih.gov

Table 1: Cytotoxicity of Perfluorinated Compounds on BALB/3T3 and ARPE-19 Cell Lines

| Compound | Cytotoxic Concentration (CC30) | Cell Lines Tested | Outcome |

| 1H-perfluorooctane (1H-PFO) | 123,000 ppm | BALB/3T3, ARPE-19 | Cytotoxic (>30% cell mortality) nih.gov |

| 5H-PFO | >970,000 ppm | BALB/3T3, ARPE-19 | Non-cytotoxic (<30% cell mortality) nih.gov |

Oxidative Stress Induction

Currently, there is limited direct research available specifically detailing the induction of oxidative stress by this compound. However, studies on related perfluorinated compounds suggest that this class of chemicals can induce oxidative stress. Further research is needed to specifically determine the potential of this compound to cause oxidative stress in biological systems.

In Vivo Toxicological Studies (Animal Models)

Systemic Toxicity Profiles

Information regarding the systemic toxicity of this compound in animal models is limited. GHS hazard statements for the compound indicate it may be harmful if swallowed or inhaled. nih.gov

Hepatic Effects and Liver Enzyme Activity Alterations

Reproductive and Developmental Toxicity Investigations

The developmental toxicity of several longer-chain alcohols has been investigated. In a study involving pregnant Sprague-Dawley rats exposed to 1-nonanol via inhalation, no treatment-related effects were observed on the dams, the frequency of resorptions, fetal weights, or the incidence of skeletal or visceral malformations. dntb.gov.ua It is important to note that this study was on the non-fluorinated analogue. The GHS hazard information for this compound includes a warning for reproductive toxicity, specifically for effects on or via lactation. nih.gov A review of the developmental toxicity of perfluoroalkyl acids like PFOS and PFOA has highlighted the need for further research into the potential hazards of these and related compounds. nih.gov

Immunotoxicity Evaluations

Research into the immunotoxic potential of this compound, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), has identified several adverse effects on the immune system. Studies have been conducted both in vivo using animal models and in vitro on specific immune cell lines.

An in vivo study on adult male C57BL/6 mice administered 8:2 FTOH by gavage for 28 days demonstrated potential immunotoxicity and liver injury. nih.gov While no histological changes were observed in the spleen or thymus, the exposure led to significant alterations in cytokine levels. nih.gov Specifically, there was a reduction in the serum concentration of Interleukin-1β (IL-1β) and decreased mRNA levels of IL-1β, Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in both the thymus and spleen. nih.gov Conversely, in the liver, which showed signs of injury such as vacuolation and immune cell infiltration, IL-1β mRNA expression was upregulated. nih.gov Furthermore, the study found that 8:2 FTOH inhibited the proliferation of primary cultured splenocytes and reduced the secretion of Interferon-γ (IFN-γ) in stimulated splenocytes. nih.gov

In vitro investigations have further elucidated the mechanisms of 8:2 FTOH immunotoxicity. In one study using the human promyelocytic leukemia cell line (HL-60), 8:2 FTOH was found to reduce cell viability in a dose- and time-dependent manner. nih.gov The exposure induced a G1 phase cell cycle arrest and inhibited the granulocytic differentiation of these immature immune cells, without causing apoptosis. nih.gov This was accompanied by a decrease in the mRNA expression of genes related to the cell cycle and granulocytic differentiation. nih.gov

Another in vitro study on the murine macrophage cell line RAW 264.7 showed that 8:2 FTOH exposure reduced cell viability, inhibited proliferation, and caused cell cycle arrest. x-mol.com It also downregulated the expression of pro-inflammatory genes and the secretion of key inflammatory cytokines IL-6 and TNF-α. x-mol.com These findings collectively indicate that this compound possesses immunotoxic properties, affecting the function and proliferation of various immune cells and altering inflammatory responses. nih.govnih.govx-mol.com

Comparative Toxicology with Related Perfluorinated Compounds (PFAS)

The toxicity of this compound is often understood in the context of the broader class of per- and polyfluoroalkyl substances (PFAS). Its toxicological profile is influenced by its specific chemical structure, particularly its carbon chain length and functional group, when compared to other PFAS like perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs).

Influence of Carbon Chain Length and Functional Groups on Toxicity

For many PFAS, particularly PFCAs and PFSAs, there is a general trend where a longer carbon chain length is associated with increased toxicity, bioaccumulation, and persistence in living organisms. nih.govnih.govx-mol.comnih.gov Longer-chain PFAS tend to have lower water solubility and longer biological half-lives. nih.gov Studies have shown a positive relationship between the carbon chain length of PFCAs and PFSAs and their cytotoxicity. nih.gov For example, the binding affinity to receptors like PPARγ has been linked to chain length, with longer chains showing higher affinity. nih.gov

However, the functional group plays a critical role, and fluorotelomer alcohols (FTOHs) like this compound may not follow the same exact trend as their PFCA or PFSA counterparts. The alcohol functional group in FTOHs makes them precursors that can biodegrade into PFCAs, which is a key aspect of their toxicity. wikipedia.orgnih.gov For instance, 8:2 FTOH can degrade to form perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA). wikipedia.org While FTOHs themselves are volatile, their degradation products are persistent. wikipedia.org Some research indicates that FTOHs may exhibit different toxicological behaviors; for example, one study noted that FTOHs did not cause any measurable inhibition of certain cytochrome P450 (CYP) enzymes, whereas some PFCAs and PFSAs did. acs.org This highlights that both carbon chain length and the specific functional head-group are determinant factors in the toxicological effects of PFAS. acs.org

| Structural Feature | General Trend in PFCAs/PFSAs | Considerations for Fluorotelomer Alcohols (FTOHs) | Reference |

|---|---|---|---|

| Carbon Chain Length | Longer chain length generally correlates with higher toxicity, bioaccumulation, and longer half-life. | As an 8:2 FTOH, it has a relatively long chain. Its toxicity is also linked to its degradation into long-chain PFCAs. | nih.govnih.govx-mol.com |

| Functional Group | Carboxylic acid or sulfonic acid head-groups are highly stable and contribute to persistence. | The alcohol group makes it a volatile precursor. It is the degradation to stable PFCAs that is a major toxicity pathway. | wikipedia.orgacs.org |

| Enzyme Interaction | PFCAs and PFSAs can inhibit certain CYP enzymes, with potency related to chain length. | Tested FTOHs did not show measurable inhibition for CYP2D6, CYP2C19, and CYP3A4 in one study. | acs.org |

Analytical Strategies for Resolving Discrepancies in Reported Toxicity Data

Discrepancies in the reported toxicity data for PFAS, including this compound, often stem from analytical challenges. The complex chemistry of PFAS and the lack of standardized analytical methods for many environmental and biological matrices can lead to varied and sometimes conflicting results between laboratories. researchgate.net

To overcome these challenges and improve the reliability of toxicity data, a variety of analytical strategies are employed. The development and validation of standardized methods by regulatory bodies like the U.S. Environmental Protection Agency (EPA) are crucial. Key methods include:

EPA Method 537.1 and its predecessors: These are validated for the analysis of a specific list of PFAS in drinking water using solid-phase extraction (SPE) followed by liquid chromatography with tandem mass spectrometry (LC-MS/MS).

EPA Method 1633: This is a draft method for analyzing 40 PFAS compounds in a wide range of matrices, including wastewater, surface water, groundwater, and soil.

EPA SW-846 Method 8327: This method uses LC-MS/MS for the analysis of PFAS in non-drinking water samples.

The lack of standardization across labs has historically been a significant issue, with many facilities using their own modified methods. researchgate.net Ensuring data quality and comparability requires strict adherence to validated methods, including prescribed procedures for sample collection, preservation, extraction, and quality control. nih.gov Comprehensive quality assurance project plans (QAPPs) and the use of techniques like non-target screening (NTS) can help identify a broader range of PFAS and reduce discrepancies in toxicological assessments.

| Method | Description | Primary Application | Reference |

|---|---|---|---|

| EPA Method 537.1 | Uses Solid Phase Extraction (SPE) and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). | Drinking Water | nih.gov |

| EPA Method 1633 (Draft) | Analyzes 40 PFAS compounds by LC-MS/MS. | Aqueous, solid, biosolids, and tissue samples. | nih.gov |

| EPA SW-846 Method 8327 | LC-MS/MS for PFAS analysis. | Groundwater, surface water, and wastewater. | nih.gov |

| Total Organic Fluorine (TOF) / Extractable Organic Fluorine (EOF) | Measures the total amount of fluorine in a sample to screen for the presence of all PFAS. | Consumer products, environmental matrices. | wikipedia.org |

Mechanisms of Toxicity and Adverse Outcome Pathways

The toxicity of this compound and other FTOHs is attributable to several mechanisms, including their metabolism into other toxic compounds and their interaction with cellular receptors. A key mechanistic pathway is the biotransformation of FTOHs into persistent PFCAs. wikipedia.orgnih.gov This degradation can occur through various biological and environmental processes, making FTOHs a significant precursor and source of more well-studied and regulated PFCAs like PFOA. wikipedia.orgacs.org It is possible that some toxic effects are caused by these metabolites rather than the parent FTOH compound itself. nih.gov

At the cellular level, a primary mechanism of toxicity for many PFAS is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism. nih.gov However, interactions with other nuclear receptors are also implicated. nih.gov For the immunotoxicity of 8:2 FTOH specifically, research suggests that reactive carbonyl species (RCS), rather than reactive oxygen species (ROS), may be a key underlying factor in the observed cytotoxicity in macrophages and immature immune cells. nih.govx-mol.com

The Adverse Outcome Pathway (AOP) framework is a conceptual tool used to connect a molecular initiating event (MIE) to an adverse outcome at the organism or population level through a series of key events (KEs). nih.govepa.gov For PFAS, researchers are actively developing AOPs to better understand their health impacts, including reproductive toxicity, metabolic disorders, and kidney toxicity. epa.gov While PPARα activation is a well-documented MIE for some PFAS, leading to adverse outcomes like liver tumors in rodents, the development of fully validated and citable AOPs for the broad class of PFAS is still in its early stages. nih.gov The AOP framework provides a structured way to organize existing knowledge and guide future research into the precise mechanisms by which compounds like this compound exert their toxic effects. epa.govepa.gov

Computational Chemistry and Molecular Modeling of 1h,1h Perfluoro 1 Nonanol

Molecular Structure and Reactivity Modeling